molecular formula C18H17N3O3S B12477400 2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B12477400
M. Wt: 355.4 g/mol
InChI Key: LNNLFAPHEAYLTA-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenoxy and thiadiazolyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2-methoxyphenol and 3-methylphenyl-1,3,4-thiadiazole separately. These intermediates are then coupled through a series of reactions, including acylation and amination, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final coupling reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The methoxyphenoxy and thiadiazolyl groups enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-(2-methoxyphenoxy)-N-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
  • 2-(2-methoxyphenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-12-6-5-7-13(10-12)17-20-21-18(25-17)19-16(22)11-24-15-9-4-3-8-14(15)23-2/h3-10H,11H2,1-2H3,(H,19,21,22)

InChI Key

LNNLFAPHEAYLTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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